4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide is a synthetic compound with a molecular formula of C12H16N4O. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique pyrazole ring structure, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the use of hydrazine hydrate and an appropriate ketone or aldehyde under reflux conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the pyrazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromoalkanes in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-3-ethyl-1H-pyrazole-5-carboxamide
Comparison: Compared to its analogs, 4-Amino-N-methyl-n-phenyl-1-propyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the phenyl and propyl groups. These substituents can influence the compound’s reactivity, solubility, and biological activity. For example, the phenyl group may enhance the compound’s ability to interact with aromatic amino acids in proteins, while the propyl group can affect its hydrophobicity and membrane permeability .
Properties
IUPAC Name |
4-amino-N-methyl-N-phenyl-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-9-18-10-12(15)13(16-18)14(19)17(2)11-7-5-4-6-8-11/h4-8,10H,3,9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBDOBPTWMRLCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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